Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-
CAS No.:
Cat. No.: VC16501096
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O4 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17) |
| Standard InChI Key | UGSCSKRTIHHWBN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Geometry and Stereochemistry
The compound’s trans configuration is critical to its three-dimensional arrangement. The cyclopropane ring imposes significant angle strain, forcing the 4-nitrophenyl and Boc-protected amine groups into fixed spatial orientations. Density functional theory (DFT) studies on analogous cyclopropane-carbamates suggest that the trans isomer exhibits greater thermodynamic stability compared to cis counterparts due to reduced steric hindrance between substituents. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄ |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | tert-Butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N+[O-] |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely low in polar solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely follows established carbamate protocols. A plausible route involves:
-
Cyclopropanation: Reaction of 4-nitrostyrene with a diazo compound to form the 2-(4-nitrophenyl)cyclopropylamine intermediate.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.
Alternative methods may employ PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent, as seen in analogous cyclopropane-carbamate syntheses.
Industrial Production Challenges
Scale-up poses challenges due to the cyclopropane ring’s sensitivity to ring-opening reactions under acidic or high-temperature conditions. Purification often requires chromatography or recrystallization from non-polar solvents. Industrial batches may utilize continuous flow reactors to enhance yield and minimize decomposition.
Applications in Research and Industry
Pharmaceutical Intermediate
Though direct applications are undocumented, structurally similar Boc-protected carbamates serve as intermediates in antipsychotics (e.g., Cariprazine) and antibiotics targeting multidrug-resistant bacteria . The nitro group in this compound is a versatile handle for reduction to amines or conversion to hydroxylamines, enabling diversification into bioactive molecules .
Related Compounds and Comparative Analysis
Ethyl 4-Nitrophenylcarbamate
Ethyl 4-nitrophenylcarbamate (CAS: 2621-73-0) shares the nitroaromatic-carbamate backbone but lacks the cyclopropane ring. Its mass spectrum shows a molecular ion peak at m/z 210, with fragmentation patterns dominated by loss of the ethoxy group (C₂H₅O- ) . This compound’s simpler structure underscores the cyclopropane derivative’s enhanced steric complexity.
trans-4-(Boc-Amino)cyclohexaneethanol
Used in Mer kinase inhibitors, this cyclohexane-based carbamate (CAS: 917342-29-1) highlights the pharmacophoric value of Boc-protected amines in oncology. Its synthesis employs similar protecting-group strategies but avoids cyclopropane ring strain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume